![molecular formula C11H22N2O3S B13900322 tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13900322.png)
tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its complex structure, which includes a tert-butyl carbamate group, a methylamino group, and a methylsulfanyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate involves multiple steps, including amination, reduction, esterification, and condensation. One reported synthetic route starts from 1-methyl-1H-pyrazol-5-amine and involves nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this process is approximately 59.5%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques and reagents, which can be scaled up for industrial applications.
化学反应分析
Types of Reactions
tert-Butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
科学研究应用
tert-Butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
Similar compounds include:
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl (S)-1-(2-(dimethylamino)ethyl)(methyl)amino)propan-2-yl)carbamate
- tert-Butyl N-[(2S)-2-amino-2-(3-bromo-5-methylphenyl)ethyl]carbamate
Uniqueness
tert-Butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H22N2O3S |
|---|---|
分子量 |
262.37 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(15)13-8(6-7-17-5)9(14)12-4/h8H,6-7H2,1-5H3,(H,12,14)(H,13,15)/t8-/m0/s1 |
InChI 键 |
FYOUTJSPFQTMTQ-QMMMGPOBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NC |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


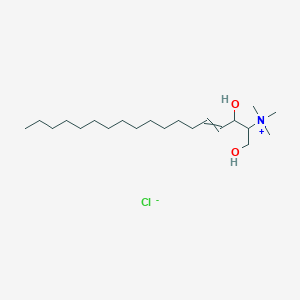
![Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate](/img/structure/B13900254.png)
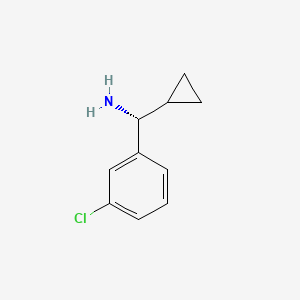
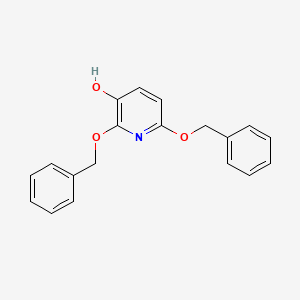

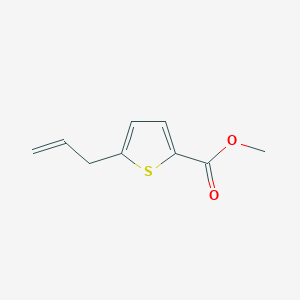
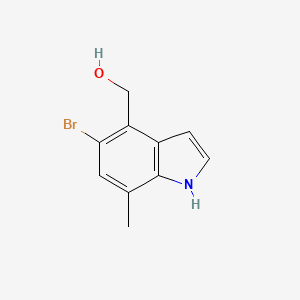
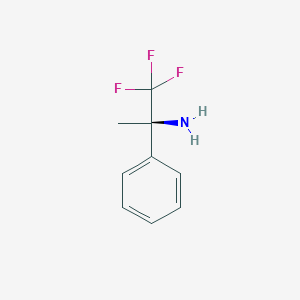
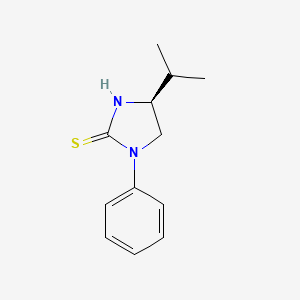
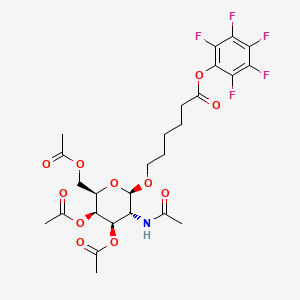
![Endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B13900280.png)
![Ethyl 4-amino-2-chloro-3-[2-(trimethylsilyl)ethynyl]benzoate](/img/structure/B13900285.png)
![1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900291.png)
![3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine](/img/structure/B13900294.png)
